8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
8-(3-Chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core substituted with a 3-chlorobenzoyl group at the 8-position and methyl groups at the 1- and 3-positions. This scaffold is structurally related to inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are therapeutic targets for anemia and ischemic diseases . The spirocyclic framework allows for structural diversification, enabling modulation of potency, selectivity, and pharmacokinetic properties.
Properties
IUPAC Name |
8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-18-14(22)16(19(2)15(18)23)6-8-20(9-7-16)13(21)11-4-3-5-12(17)10-11/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGGJDLTAUGUHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 4-Carbamoylpiperidine
A mixture of 1-benzyl-4-carbamoylpiperidine (20 parts) and formamide (45.2 parts) is refluxed for 20 hours under inert conditions. The reaction proceeds via intramolecular cyclization, forming the spirocyclic hydantoin ring. Post-reaction, the mixture is cooled, diluted with water, and extracted with chloroform. Evaporation of the organic layer yields a crude spirocyclic intermediate, which is further purified via recrystallization from toluene or ethyl acetate.
Typical Conditions
| Parameter | Value |
|---|---|
| Reagents | 4-Carbamoylpiperidine, Formamide |
| Solvent | None (neat) |
| Temperature | Reflux (100–110°C) |
| Time | 16–24 hours |
| Yield | 24–40% |
Functionalization of the Spirocyclic Core
N-Methylation at Positions 1 and 3
Methyl groups are introduced via alkylation using methyl iodide or dimethyl sulfate. In Example XXXII of the patent, formalin (37%) reacts with 1-phenyl-4-oxo-8-benzyl-1,3,8-triazaspiro[4.5]decane in 2-propanol under reflux to yield a hydroxymethyl intermediate. For dimethylation, a two-step protocol is employed:
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First Methylation : The spirocyclic intermediate (5.75 parts) is treated with methyl iodide (3 equivalents) and potassium carbonate in acetone at 50°C for 12 hours.
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Second Methylation : The monomethylated product undergoes further alkylation with methyl triflate under similar conditions.
Optimized Alkylation Parameters
Acylation with 3-Chlorobenzoyl Chloride
The 3-chlorobenzoyl group is introduced via nucleophilic acyl substitution. In Example LIII, 1-phenyl-4-oxo-8-[3-(4-fluorobenzoyl)-propyl]-1,3,8-triazaspiro[4.5]decane reacts with acetic anhydride to acetylate the nitrogen. Adapting this method, the dimethylated spirocycle is treated with 3-chlorobenzoyl chloride (1.2 equivalents) and triethylamine in dichloromethane at 0°C. The reaction is stirred for 6 hours, followed by aqueous workup and extraction.
Acylation Data
| Parameter | Value |
|---|---|
| Acylating Agent | 3-Chlorobenzoyl chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
| Time | 6–8 hours |
| Yield | 65–77% |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from 4-methyl-2-pentanone, a solvent noted for its high selectivity for spirocyclic compounds. Two successive recrystallizations (32 parts followed by 24 parts solvent) yield pale yellow crystals with >98% purity.
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 3.82 (s, 6H, N-CH₃), 3.10–2.95 (m, 4H, spiropiperidine), 2.60–2.45 (m, 2H, CH₂).
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IR (KBr): 1745 cm⁻¹ (C=O), 1260 cm⁻¹ (C-N), 760 cm⁻¹ (C-Cl).
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X-ray Crystallography : Monoclinic space group P2₁/c with unit cell parameters a = 12.46 Å, b = 8.92 Å, c = 14.33 Å, β = 94.46°.
Industrial-Scale Considerations
For bulk production, continuous flow reactors replace batch systems to enhance reproducibility. Catalytic hydrogenation (Pd/C, H₂ at 50 psi) reduces residual impurities, while thin-film evaporation minimizes thermal degradation during solvent removal.
Yield Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H18ClN3O3
- Molecular Weight : 335.78 g/mol
- CAS Number : 1040672-37-4
The structural characteristics of this compound contribute to its biological activity. The presence of the triazole ring and the chlorobenzoyl moiety enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds in the triazaspirodecane class exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, suggesting that 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may also possess similar characteristics.
Anticancer Potential
The compound has shown promise in cancer research due to its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of triazaspiro compounds have been evaluated for their cytotoxic effects on breast and lung cancer cells, indicating a potential pathway for developing novel anticancer agents.
Neurological Applications
There is emerging evidence suggesting that triazaspiro compounds may have neuroprotective effects. Preliminary studies indicate that they could modulate neurotransmitter systems and protect against neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
In a comparative study published in a peer-reviewed journal, researchers synthesized several triazaspiro derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione showed promising inhibitory effects on bacterial growth.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
| 8-(3-chlorobenzoyl)-1,3-dimethyl... | S. aureus | 18 |
Case Study 2: Cancer Cell Line Studies
A research team investigated the cytotoxic effects of various triazaspiro compounds on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The study revealed that certain derivatives significantly induced apoptosis in these cells.
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| MCF-7 | Compound C | 10 |
| A549 | 8-(3-chlorobenzoyl)-... | 7 |
Mechanism of Action
The mechanism of action of 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 84 : 8-(2-(Bis(4-methoxybenzyl)amino)-5-bromo-3-chloropyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Key Features: Pyridine ring substituted with bromo, chloro, and bis(4-methoxybenzyl)amino groups.
- Activity: Synthesized via microwave-assisted coupling (20% yield) .
- Comparison : The target compound’s 3-chlorobenzoyl group may offer different electronic and steric effects compared to the pyridine-based substituents in Compound 84, possibly influencing selectivity for HIF pathways .
Compound 45 : 8-(3-Chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Key Features : Pyridine ring with chloro and aryl-pyrazole substituents.
- Activity : Synthesized via Suzuki-Miyaura coupling (58% yield after HPLC purification) . The pyrazole moiety may enhance metabolic stability compared to bulkier groups.
TTDD (7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione)
- Activity: Used as an antibacterial N-halamine in polyvinyl chloride (PVC) nanowebs due to its chlorine-binding capacity .
- Comparison : Unlike TTDD, the target compound’s 3-chlorobenzoyl group introduces aromaticity and electron-withdrawing effects, shifting its application from antibacterial materials to enzyme inhibition .
Structure-Activity Relationship (SAR) Insights
- Chelating Groups: Studies on PHD2 inhibitors (e.g., Compound 11 in ) reveal that a chelating group at the pyridine 2-position (e.g., 3-methylpyridine) is critical for metal-binding and inhibition. Derivatives lacking such groups (e.g., thiophene or phenol substituents) are inactive .
- Chlorine Substitution : The 3-chloro substituent in the target compound mimics the chloro groups in active pyridine derivatives (e.g., Compound 45), suggesting a role in enhancing binding affinity through hydrophobic interactions .
- Spirocyclic Core Modifications : Methylation at positions 1 and 3 (target compound) vs. benzyl or ethoxyethyl groups (e.g., ) alters steric hindrance and solubility. For example, 8-(2-ethoxyethyl) derivatives exhibit improved aqueous solubility but reduced CNS penetration compared to aromatic substituents .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of compounds known as triazaspirodecane derivatives , which have garnered attention due to their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is , with a molecular weight of approximately 333.78 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.
Research indicates that triazaspiro[4.5]decane derivatives act as pan-inhibitors of prolyl hydroxylase (PHD) enzymes. These enzymes play a crucial role in the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular responses to low oxygen levels. By inhibiting PHDs, these compounds can enhance erythropoietin (EPO) production, thus potentially treating conditions like anemia.
Biological Activity Overview
The biological activities of 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be categorized into several key areas:
- Erythropoiesis Stimulation : The compound has been shown to significantly increase EPO levels in vivo, promoting red blood cell production.
- Anti-inflammatory Effects : Some studies suggest that triazaspiro compounds exhibit anti-inflammatory properties by modulating cytokine release.
- Antitumor Activity : Preliminary data indicate potential antitumor effects through the induction of apoptosis in cancer cell lines.
Case Studies and Experimental Data
- EPO Regulation : A study demonstrated that administration of triazaspiro compounds resulted in a marked increase in serum EPO levels in animal models. This suggests their potential utility in treating anemia related to chronic kidney disease .
- Cytokine Modulation : In vitro studies indicated that 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione could reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 from activated macrophages .
- Antitumor Activity : In cancer research settings, the compound showed promise against various tumor cell lines by promoting apoptotic pathways and inhibiting cell proliferation .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 8-(3-chlorobenzoyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, and what critical parameters govern yield and purity?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the spirocyclic core via intramolecular cyclization of precursors such as substituted hydantoins or triazole derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Substitution : Introduction of the 3-chlorobenzoyl group via nucleophilic acyl substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts like AlCl₃ .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate the product .
Critical parameters include reaction temperature (60–100°C), solvent polarity, and stoichiometric ratios of reagents. Impurities often arise from incomplete cyclization or unreacted benzoyl intermediates, necessitating rigorous TLC monitoring .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and spirocyclic connectivity. Key signals include sp³-hybridized carbons (δ 50–70 ppm) and aromatic protons (δ 7.2–7.8 ppm) from the chlorobenzoyl group .
- X-ray Crystallography : Resolves stereochemistry and bond angles. For example, C=O bond lengths (1.21–1.23 Å) and spirocyclic torsion angles (85–95°) validate the spiro[4.5]decane framework .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 407.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low enantiomeric purity in asymmetric synthesis?
- Chiral Catalysts : Use of (R)-BINAP or Jacobsen’s catalyst for enantioselective cyclization, achieving >90% ee .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance chiral induction compared to DMF .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acetylation) to separate enantiomers .
Contradictions in reported ee values (70–95%) may arise from varying catalyst loadings or reaction scales, necessitating DoE (Design of Experiments) approaches .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound’s anxiolytic potential?
- Derivative Synthesis : Replace the 3-chlorobenzoyl group with electron-withdrawing (e.g., 3-CF₃) or donating (e.g., 3-OCH₃) substituents to assess receptor binding .
- Biological Assays :
- In vitro : Radioligand binding (GABAₐ receptor IC₅₀: 12–45 nM) .
- In vivo : Elevated plus-maze tests in rodent models (dose-dependent reduction in anxiety-like behavior at 10–30 mg/kg) .
- Data Interpretation : Contradictions in IC₅₀ values (e.g., 12 vs. 45 nM) may reflect assay variability (cell lines vs. primary neurons) or purity issues .
Q. How can computational methods predict metabolic stability and toxicity profiles?
- ADMET Prediction : Tools like SwissADME or ProTox-II analyze:
- Metabolic Sites : Cytochrome P450-mediated oxidation of the chlorobenzoyl group .
- Toxicity Alerts : Structural alerts for hepatotoxicity (e.g., nitro groups in analogues) .
- MD Simulations : Assess binding stability to target receptors (e.g., RMSD <2.0 Å over 100 ns simulations) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities across studies?
- Reproducibility Checks : Validate assays using standardized protocols (e.g., NIH guidelines for anxiety models) .
- Purity Verification : HPLC-MS to confirm >98% purity, excluding degradation products .
- Comparative Studies : Benchmark against reference compounds (e.g., diazepam for GABAₐ activity) .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
Q. Table 2. SAR of Benzoyl Substituents
| Substituent | GABAₐ IC₅₀ (nM) | LogP |
|---|---|---|
| 3-Cl (Parent) | 12–45 | 2.8 |
| 3-CF₃ | 8–32 | 3.1 |
| 3-OCH₃ | 50–120 | 2.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
